5-Ethynyl-N-isopropyl-2-methylbenzamide is an organic compound characterized by its unique structure, which includes an ethynyl group, an isopropyl group, and a methyl group attached to a benzamide core. Its molecular formula is with a molecular weight of approximately 201.26 g/mol. This compound has garnered attention due to its potential applications in medicinal chemistry and organic synthesis.
5-Ethynyl-N-isopropyl-2-methylbenzamide belongs to the class of amides, specifically aromatic amides, due to the presence of a benzene ring in its structure. It is also classified under alkynes due to the ethynyl functional group, which features a triple bond between carbon atoms.
The synthesis of 5-Ethynyl-N-isopropyl-2-methylbenzamide typically follows these steps:
The molecular structure of 5-Ethynyl-N-isopropyl-2-methylbenzamide can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C13H15NO |
| Molecular Weight | 201.26 g/mol |
| InChI | InChI=1S/C13H15NO/c1-5-11-7-6-10(4)12(8-11)13(15)14-9(2)3/h1,6-9H,2-4H3,(H,14,15) |
5-Ethynyl-N-isopropyl-2-methylbenzamide can undergo various chemical reactions:
The mechanism of action for 5-Ethynyl-N-isopropyl-2-methylbenzamide involves its interaction with specific molecular targets within biological systems. The ethynyl group allows for covalent bonding with target proteins, which may modulate their activity. Additionally, the compound may interact with cellular receptors and enzymes, influencing various biochemical pathways .
5-Ethynyl-N-isopropyl-2-methylbenzamide is typically presented as a solid substance with notable solubility characteristics depending on the solvent used.
The compound exhibits stability under standard laboratory conditions but may undergo reactions typical to amides and alkynes when exposed to strong acids or bases.
It is classified as an irritant and should be handled with appropriate safety measures in laboratory settings .
5-Ethynyl-N-isopropyl-2-methylbenzamide has potential applications in various scientific fields:
CAS No.: 490-10-8
CAS No.: 75-04-7
CAS No.:
CAS No.: 37734-05-7